molecular formula C5H4N2O4 B12845866 2-nitro-1H-pyrrole-3-carboxylic acid

2-nitro-1H-pyrrole-3-carboxylic acid

Cat. No.: B12845866
M. Wt: 156.10 g/mol
InChI Key: MSBWLQURRCKGNZ-UHFFFAOYSA-N
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Description

2-nitro-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with a pyrrole ring substituted with a nitro group at the 2-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the nitration of 1H-pyrrole-3-carboxylic acid using a nitrating agent such as nitric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position.

Another method involves the cyclization of suitable precursors. For example, the condensation of 2,5-dimethoxytetrahydrofuran with amines can yield pyrrole derivatives, which can then be further functionalized to introduce the nitro and carboxylic acid groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 2-amino-1H-pyrrole-3-carboxylic acid.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

2-nitro-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-nitro-1H-pyrrole-3-carboxylic acid in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

2-nitro-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds such as:

    1H-pyrrole-3-carboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    2-amino-1H-pyrrole-3-carboxylic acid:

    2-nitroindole derivatives: Similar in having a nitro group, but with an indole ring system, which can result in different biological activities and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C5H4N2O4

Molecular Weight

156.10 g/mol

IUPAC Name

2-nitro-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C5H4N2O4/c8-5(9)3-1-2-6-4(3)7(10)11/h1-2,6H,(H,8,9)

InChI Key

MSBWLQURRCKGNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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